![molecular formula C22H28N2O3S B5553744 (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553744.png)
(4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide often involves multi-step reactions, starting with key ingredients like methyl anthranilate, undergoing various processes such as N-benzylation, N-methylation, and ring closure, leading to the formation of the final compound. This process is exemplified in the synthesis of related pyrazole derivatives, as outlined in a study by (Ahmad et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like X-ray diffraction. For example, the molecular structure of 2,3-Dicyano-5,7-bismethylthieno[3,4-b]pyrazine was confirmed using this technique, as reported by (Mørkved et al., 2007).
Chemical Reactions and Properties
Compounds in this category typically exhibit various chemical reactions, including interactions with other organic molecules leading to the formation of new derivatives. This can be seen in the synthesis of pyrazolopyrazol derivatives, as detailed in the research by (Abou-Zied & El-Mansory, 2014).
Physical Properties Analysis
The physical properties of these compounds can be diverse, depending on their molecular structure and substituents. These properties are often characterized using various analytical techniques, such as crystallography and spectroscopy.
Chemical Properties Analysis
Chemical properties of similar compounds include their reactivity under different conditions, their potential as catalysts, and their interactions with other chemical species. For instance, certain derivatives have been used as catalysts in synthesis reactions, as shown in a study by (Khazaei et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Hassan, Hafez, and Osman (2014) in "Scientia Pharmaceutica" outlines the synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives, highlighting the potential of such compounds in the development of novel chemical entities. This research underscores the importance of (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide in chemical synthesis and characterization studies (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Anticancer Properties
The synthesis of pyrazolines and their evaluation as potential anticancer agents was discussed in a study by Bekircan, Kucuk, Kahveci, and Bektaş (2008) in "Zeitschrift für Naturforschung B." They explored the anticancer activity of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives, indicating the significant role of pyrazoline derivatives, similar to (4aS*,7aR*)-1-(4-phenoxybenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide, in developing anticancer drugs (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Propiedades
IUPAC Name |
(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-2-12-23-13-14-24(22-17-28(25,26)16-21(22)23)15-18-8-10-20(11-9-18)27-19-6-4-3-5-7-19/h3-11,21-22H,2,12-17H2,1H3/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVTVETZFGELAA-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CS(=O)(=O)C2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-4-[(4-phenoxyphenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.